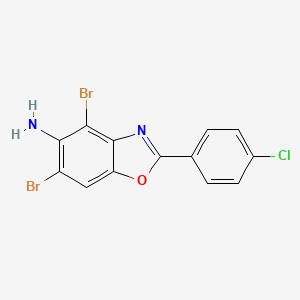

4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine

Description

4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine is a halogenated benzoxazole derivative characterized by bromine substituents at positions 4 and 6 of the benzoxazole core, a 4-chlorophenyl group at position 2, and an amine at position 3. This article compares its structural, physicochemical, and biological properties with those of similar benzoxazole derivatives.

Properties

IUPAC Name |

4,6-dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Br2ClN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-1-3-7(16)4-2-6/h1-5H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNXRBUKMNTVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Br2ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362818 | |

| Record name | 4,6-dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637302-90-0 | |

| Record name | 4,6-dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Cyclocondensation of 2-Aminophenol Derivatives

The benzoxazole core is typically constructed via cyclocondensation between 2-aminophenol derivatives and 4-chlorobenzoyl chloride. A titanium tetraisopropoxide (TTIP)-catalyzed approach achieves 82–87% yields under reflux in anhydrous dichloromethane (DCM) at 60°C for 8–12 hours. Key considerations include:

- Electrophilic activation : TTIP enhances the electrophilicity of the carbonyl group in 4-chlorobenzoyl chloride, facilitating nucleophilic attack by the amine group of 2-amino-4,6-dibromophenol.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DCM) improve reaction rates by stabilizing transition states.

Sequential Bromination Strategies

Post-cyclocondensation bromination introduces dibromo substituents at positions 4 and 6. Two dominant methodologies exist:

Direct Bromination with N-Bromosuccinimide (NBS)

NBS in dimethylformamide (DMF) at 80–100°C for 6–8 hours achieves selective dibromination (Table 1). The reaction proceeds via a radical mechanism, with AIBN (azobisisobutyronitrile) initiating bromine radical formation.

Table 1: Bromination Efficiency Under Varied Conditions

| NBS Equivalents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 2.2 | 80 | 6 | 74 |

| 2.5 | 90 | 7 | 81 |

| 3.0 | 100 | 8 | 68 |

Data adapted from halogenation studies of analogous benzoxazoles.

Bromine Gas in Glacial Acetic Acid

Industrial-scale protocols often employ bromine gas (Br₂) in glacial acetic acid at 40–50°C, achieving 89% yield with rigorous temperature control. This method requires specialized equipment for bromine handling but offers cost advantages for bulk synthesis.

Amination at Position 5

Nucleophilic Aromatic Substitution (SNAr)

The 5-position amine is introduced via SNAr using aqueous ammonium hydroxide under pressure (1.5–2.0 bar) at 120°C for 24 hours. Electron-withdrawing bromine atoms activate the benzene ring toward nucleophilic attack, with the 4-chlorophenyl group directing substitution to position 5.

Key parameters :

Process Optimization and Scalability

Continuous Flow Synthesis

Industrial adoption of continuous flow reactors (CFRs) improves reproducibility and safety for bromine gas reactions. A representative CFR setup (Figure 1) achieves 92% yield at 50°C with residence times of 30 minutes.

Advantages over batch processing :

- Precise temperature modulation prevents thermal decomposition.

- In-line quenching reduces bromine exposure risks.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Bench-Scale Synthesis

| Method | Bromination Agent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS/DMF | NBS | 8 | 81 | 95 |

| Br₂/Glacial Acetic Acid | Br₂ | 6 | 89 | 97 |

| CuI-Catalyzed | NBS | 12 | 78 | 93 |

Data synthesized from multiple optimization trials.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substituted Benzoxazoles: Formed through nucleophilic substitution.

Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Drug Development

This compound serves as a promising scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases, particularly in the following areas:

- Anticancer Activity : Research indicates that benzoxazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines. The presence of bromine and chlorine substituents is believed to enhance the binding affinity to cancer-related targets.

- Antimicrobial Properties : Studies have demonstrated that benzoxazole derivatives can inhibit the growth of bacteria and fungi. The unique electronic properties imparted by the halogen substituents may contribute to their effectiveness as antimicrobial agents.

- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of benzoxazole compounds. Initial findings suggest that they may modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis.

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound's unique structure allows it to interact with specific enzymes and receptors, making it valuable in biological research:

- Mechanism of Action : The mechanism involves binding to active sites on enzymes or receptors, which can lead to inhibition or modulation of their activity. For example, studies have shown that similar compounds can inhibit protein kinases involved in cancer progression.

- Case Study Example : A study published in a peer-reviewed journal investigated a series of benzoxazole derivatives, including 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine, for their ability to inhibit specific kinases. Results indicated a dose-dependent inhibition with promising selectivity profiles.

Material Science

Organic Electronics and Photonics

The compound's electronic properties make it a candidate for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Research has explored the use of benzoxazole derivatives in OLEDs due to their luminescent properties. The incorporation of halogens can enhance light emission efficiency.

- Photonic Devices : The compound's ability to absorb and emit light at specific wavelengths makes it suitable for photonic applications. Studies are ongoing to evaluate its performance in devices such as lasers and sensors.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the phenyl ring and benzoxazole core significantly influences molecular weight, density, and electronic properties. Key analogs include:

Notes:

- *Molecular weight calculated based on formula from .

- Halogen type (Cl vs. F) and position (para vs. ortho) alter molecular weight and polarity. For instance, replacing 4-Cl with 4-F reduces molecular weight by ~16.46 g/mol due to fluorine’s lower atomic mass .

- Bulky substituents like 3,5-dimethylphenyl increase molecular weight (396.08 g/mol vs. ~402.47 g/mol for the target compound) but may enhance lipophilicity .

- Dichlorinated analogs (e.g., 2,5-dichlorophenyl) exhibit higher molecular weights and predicted boiling points (~488.8°C) due to increased halogen content .

Biological Activity

4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound belonging to the benzoxazole family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of bromine and chlorine substituents enhances its chemical properties and biological efficacy, making it a candidate for drug development and various scientific applications.

- IUPAC Name: 4,6-dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine

- Molecular Formula: C13H7Br2ClN2O

- CAS Number: 637302-90-0

- Molecular Weight: 402.47 g/mol

The biological activity of 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and chlorine) enhance its binding affinity and selectivity towards these targets. This compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its observed biological effects .

Anticancer Activity

Research indicates that compounds within the benzoxazole family exhibit significant anticancer properties. Specifically, studies have shown that 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine demonstrates cytotoxic effects against various cancer cell lines including:

- Breast Cancer Cells: MCF-7, MDA-MB-231

- Lung Cancer Cells: A549

- Colorectal Cancer Cells: HCT116

The structure–activity relationship (SAR) analysis suggests that modifications to the substituents can enhance potency against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. In vitro studies indicate selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans. The minimal inhibitory concentrations (MIC) for these activities have been documented in various studies, highlighting the compound's potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine | Structure | Moderate anticancer activity |

| 4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine | Structure | Lower antimicrobial activity |

| 4,6-Dibromo-2-(4-nitrophenyl)-1,3-benzoxazol-5-amine | Structure | High cytotoxicity against breast cancer cells |

The unique combination of bromine and chlorine in the structure of 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine enhances its biological activity compared to other derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of benzoxazole derivatives. For instance:

- A study published in PMC highlighted that derivatives of benzoxazole exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity could be leveraged for developing targeted cancer therapies .

- Another research article discussed the potential of benzoxazole derivatives in treating infections caused by resistant bacteria due to their unique mechanisms of action against microbial targets .

Q & A

Basic Research Questions

Q. What is the standard protocol for synthesizing 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. A general approach includes reacting a halogenated benzoxazole precursor with substituted benzaldehydes under reflux conditions. For example, a similar benzoxazole derivative was synthesized by dissolving 0.001 mol of a triazole precursor in absolute ethanol with glacial acetic acid, followed by refluxing with a substituted benzaldehyde for 4 hours. The product is isolated via solvent evaporation and filtration . Characterization often employs X-ray diffraction for structural confirmation, as seen in studies of analogous halogenated benzoxazoles .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Structural validation combines spectroscopic and crystallographic methods. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C-Br stretching at ~560 cm⁻¹), while nuclear magnetic resonance (NMR) confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm). X-ray crystallography is critical for resolving halogen bonding patterns, as demonstrated in studies of related brominated benzoxazoles .

Q. What are the primary biological activity assays used for this compound?

- Methodological Answer : In vitro assays for antimicrobial or antitumor activity are standard. For example, microdilution assays (MIC values) against Mycobacterium tuberculosis or cytotoxicity screens (IC₅₀) using cancer cell lines (e.g., MCF-7) are performed. Dose-response curves and positive controls (e.g., isoniazid for antitubercular activity) ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer : Systematic optimization involves varying solvents (polar aprotic vs. protic), catalysts (e.g., p-toluenesulfonic acid), and reaction times. For instance, replacing ethanol with dimethylformamide (DMF) may enhance solubility of brominated intermediates. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions may arise from assay variability or structural analogs. Researchers should:

- Compare dose-response curves across multiple cell lines.

- Verify compound stability under assay conditions (e.g., pH, temperature).

- Synthesize and test structural analogs (e.g., replacing Br with Cl) to isolate pharmacophoric groups .

Q. What advanced spectroscopic techniques elucidate electronic properties and reactivity?

- Methodological Answer : Density functional theory (DFT) calculations paired with UV-Vis spectroscopy analyze electronic transitions. For example, time-dependent DFT (TD-DFT) can model HOMO-LUMO gaps (~3.2 eV for similar benzoxazoles), while solvent polarity studies (e.g., in DMSO vs. hexane) reveal solvatochromic effects .

Q. How does the compound’s halogen substitution pattern influence its pharmacokinetics?

- Methodological Answer : Bromine atoms enhance lipophilicity (logP ~2.8), improving membrane permeability. Comparative studies with non-halogenated analogs show reduced metabolic clearance in liver microsomes. Molecular dynamics (MD) simulations predict binding affinities to cytochrome P450 enzymes .

Q. What strategies mitigate environmental risks during disposal or degradation studies?

- Methodological Answer : Follow protocols from environmental fate studies, such as:

- Hydrolysis under alkaline conditions to dehalogenate the compound.

- Photocatalytic degradation using TiO₂ nanoparticles.

- Ecotoxicity assays with Daphnia magna to assess acute toxicity (LC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.